![molecular formula C9H14N2O B14678066 Pyrazine, 2-methoxy-5-(2-methylpropyl)- CAS No. 36330-05-9](/img/structure/B14678066.png)
Pyrazine, 2-methoxy-5-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2-methoxy-5-(2-methylpropyl)-: is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This particular compound is known for its distinct aroma and is often found in various food products, contributing to their flavor profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methoxy-5-(2-methylpropyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazine derivative with an appropriate alkyl halide in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol .
Industrial Production Methods: On an industrial scale, the production of pyrazine, 2-methoxy-5-(2-methylpropyl)- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often involve the use of catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazine, 2-methoxy-5-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazine.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, pyrazine, 2-methoxy-5-(2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used as a model compound to study the behavior of pyrazines in biological systems .
Medicine: In medicine, pyrazine derivatives are explored for their therapeutic potential. This compound, in particular, is investigated for its role in modulating biological pathways and its potential use in drug development .
Industry: In the food industry, pyrazine, 2-methoxy-5-(2-methylpropyl)- is used as a flavoring agent due to its distinct aroma. It is commonly found in roasted foods, coffee, and cocoa products .
Wirkmechanismus
The mechanism of action of pyrazine, 2-methoxy-5-(2-methylpropyl)- involves its interaction with specific molecular targets in biological systems. It can modulate various signaling pathways, leading to its observed biological effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-isobutylpyrazine: Known for its green bell pepper aroma, commonly found in wines.
2-Isopropyl-3-methoxypyrazine: Another pyrazine derivative with a distinct odor, used in flavoring agents.
Uniqueness: Pyrazine, 2-methoxy-5-(2-methylpropyl)- stands out due to its unique combination of methoxy and alkyl groups, which contribute to its specific aroma and chemical properties. This makes it particularly valuable in the food industry for flavor enhancement .
Eigenschaften
CAS-Nummer |
36330-05-9 |
---|---|
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-methoxy-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)4-8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
UUQFBIDVEIWACK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN=C(C=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.